molecular formula C15H9KO10S B3320167 Quercetin 3-Sulfate Potassium Salt CAS No. 121241-74-5

Quercetin 3-Sulfate Potassium Salt

Cat. No.: B3320167
CAS No.: 121241-74-5
M. Wt: 420.4 g/mol
InChI Key: FDGZBSINRIDFBT-UHFFFAOYSA-M
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Description

Quercetin 3-Sulfate Potassium Salt is a derivative of quercetin, a flavonoid widely distributed in the plant kingdom. This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Quercetin 3-Sulfate Potassium Salt involves the sulfation of quercetin. This process typically uses sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base like pyridine . The reaction is carried out under controlled conditions to ensure the selective sulfation at the 3-position of quercetin.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Quercetin 3-Sulfate Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions include various quercetin derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Quercetin 3-Sulfate Potassium Salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Quercetin 3-Sulfate Potassium Salt involves its interaction with various molecular targets and pathways. It acts as an inhibitor of quinone reductase 2 (QR2), an enzyme involved in the metabolism of toxic quinolines . By inhibiting QR2, this compound can induce oxidative stress in certain cells, leading to their apoptosis. Additionally, it modulates signaling pathways related to inflammation and oxidative stress, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quercetin 3-Sulfate Potassium Salt is unique due to its specific sulfation at the 3-position, which enhances its solubility and bioavailability compared to other quercetin derivatives. This modification also imparts distinct biological activities, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

potassium;[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O10S.K/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23;/h1-5,16-19H,(H,21,22,23);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGZBSINRIDFBT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)[O-])O)O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9KO10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetin 3-Sulfate Potassium Salt
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Quercetin 3-Sulfate Potassium Salt
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Quercetin 3-Sulfate Potassium Salt

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